molecular formula C20H20O2S2 B13143694 9,10-Anthracenedione, 1,5-bis(propylthio)- CAS No. 506443-22-7

9,10-Anthracenedione, 1,5-bis(propylthio)-

Cat. No.: B13143694
CAS No.: 506443-22-7
M. Wt: 356.5 g/mol
InChI Key: KIGQCFUSRYPQNG-UHFFFAOYSA-N
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Description

1,5-Bis(propylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two propylthio groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(propylthio)anthracene-9,10-dione can be synthesized through a multi-step process involving the introduction of propylthio groups to the anthracene core. One common method involves the reaction of anthracene-9,10-dione with propylthiol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of 1,5-Bis(propylthio)anthracene-9,10-dione involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(propylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis(propylthio)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(propylthio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(propylthio)anthracene-9,10-dione is unique due to the presence of propylthio groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

506443-22-7

Molecular Formula

C20H20O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

1,5-bis(propylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3

InChI Key

KIGQCFUSRYPQNG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC

Origin of Product

United States

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